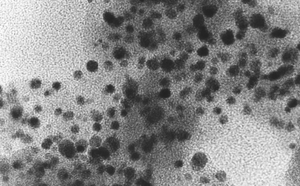Lifetime behavior of a PEM fuel cell with low humidification of feed stream
Physical Chemistry Chemical Physics Pub Date: 2004-12-14 DOI: 10.1039/B412600A
Abstract
A 2520 h lifetime test of a single


Recommended Literature
- [1] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [2] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [3] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [4] Front cover
- [5] Front cover
- [6] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [7] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [8] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [9] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [10] Modification of Cunanoparticles with a disulfide for polyimide metallization†










